1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea
Description
1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea is a urea derivative featuring a brominated thiophene moiety and a cyclopropyl group. The bromothiophene group introduces distinct electronic and steric properties, while the cyclopropyl moiety may enhance metabolic stability. Structural analysis of such compounds typically employs crystallographic tools like SHELXL and OLEX2, which are standard in small-molecule refinement and structure solution .
Properties
Molecular Formula |
C9H11BrN2OS |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-3-cyclopropylurea |
InChI |
InChI=1S/C9H11BrN2OS/c10-8-4-3-7(14-8)5-11-9(13)12-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12,13) |
InChI Key |
GIYDGNWKWUQTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea typically involves the reaction of 5-bromothiophene-2-carboxaldehyde with cyclopropylamine to form an intermediate, which is then treated with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea as an inhibitor of specific cancer-related pathways. For instance, it has been shown to inhibit glucosylceramide synthase, an enzyme implicated in several cancers, including those characterized by abnormal glycolipid synthesis. Inhibiting this enzyme may lead to apoptosis in cancer cells, making it a candidate for therapeutic development against proliferative disorders .
1.2 Treatment of Metabolic Diseases
The compound has also been investigated for its role in treating metabolic diseases, particularly lysosomal storage disorders. By modulating the activity of glucosylceramide synthase, it may help reduce substrate accumulation in patients undergoing enzyme replacement therapy, thereby improving clinical outcomes .
Agricultural Applications
2.1 Herbicidal Properties
Research into the herbicidal properties of 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea indicates its potential use as a selective herbicide. Its unique structure allows it to interfere with specific biochemical pathways in plants, leading to growth inhibition while minimizing harm to non-target species .
2.2 Pest Control
The compound has also been evaluated for its efficacy against various agricultural pests. Its mechanism of action involves disrupting the metabolic processes of target organisms, which can lead to effective pest management strategies without relying heavily on traditional pesticides .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers demonstrated that 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea significantly reduced tumor growth in xenograft models by targeting glucosylceramide synthase. The treatment led to a marked decrease in glycolipid levels within the tumors, correlating with increased apoptosis rates .
Case Study 2: Agricultural Efficacy
A field trial assessing the herbicidal efficacy of this compound revealed that it effectively controlled weed populations without adversely affecting crop yield. The results indicated a high selectivity index, suggesting its potential as a sustainable alternative to conventional herbicides .
Mechanism of Action
The mechanism by which 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromothiophene and urea moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Urea Derivatives
Key Structural Differences
The compound is structurally analogous to 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS: 796848-79-8), but critical differences exist:
- Electronic effects : The bromothiophene group is electron-deficient due to bromine’s electronegativity and sulfur’s polarizability, contrasting with the electron-rich chlorohydroxyphenyl group.
- Steric profile : The methyl group on thiophene adds steric bulk compared to the planar benzene ring.
Comparative Analysis of Physicochemical Properties
Experimental Data for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
- Boiling point : 364.6 ± 42.0 °C (predicted)
- Density : 1.43 ± 0.1 g/cm³ (predicted)
- pKa : 9.37 ± 0.31 (predicted)
Predicted Properties for 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea
- Boiling point : Likely higher than 364.6 °C due to increased molecular weight (Br vs. Cl) and sulfur’s polarizability.
- Density : Expected to exceed 1.43 g/cm³ owing to bromine’s high atomic mass.
- pKa : Lower than 9.37 due to bromine’s electron-withdrawing effects, reducing basicity of the urea group.
Methodological Considerations in Structural Analysis
Crystallographic refinement programs like SHELXL and OLEX2 are critical for resolving such compounds. SHELXL enables precise small-molecule refinement, while OLEX2 integrates structure solution, visualization, and analysis, streamlining workflows . These tools are indispensable for confirming stereochemistry and intermolecular interactions in urea derivatives.
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea can be described by the following molecular formula: . The compound features a bromothiophene moiety connected to a cyclopropylurea group, which is significant for its biological interactions.
Synthesis : The synthesis typically involves the reaction of 5-bromothiophen-2-carbaldehyde with cyclopropyl isocyanate under controlled conditions. The reaction can be performed using solvents such as dichloromethane or tetrahydrofuran at room temperature to facilitate the formation of the desired product .
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea exhibits various biological activities, which are summarized in the following sections.
Anticancer Activity
Research has indicated that derivatives of thiophene compounds possess significant anticancer properties. In vitro studies have shown that 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways .
The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. For instance, it has been suggested that the compound may act as a VEGF receptor inhibitor, thereby reducing angiogenesis in tumors .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells. The study noted an increase in apoptotic markers and a decrease in anti-apoptotic proteins .
- Lung Cancer Model : In another case study involving A549 lung cancer cells, the compound was shown to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention .
Data Summary
The following table summarizes key findings from research on 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea, and how are intermediates characterized?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 5-bromo-2-thiophenemethanol with a cyclopropane-containing urea precursor. Key intermediates (e.g., bromothiophene derivatives) are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For structural validation, X-ray crystallography (using SHELXL or WinGX/ORTEP ) confirms bond angles and stereochemistry.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Answer : A combination of NMR (, , DEPT-135) and FT-IR is essential. For unambiguous assignment of quaternary carbons or hydrogen-bonded protons, 2D NMR techniques (e.g., HMBC, HSQC) are critical. Crystallographic data (if single crystals are obtainable) via SHELX refinement provide definitive proof of molecular geometry.
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Answer : Perform accelerated stability studies using HPLC or LC-MS to monitor degradation products under stressors (heat, light, pH extremes). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Thermoanalytical methods (TGA, DSC) evaluate thermal decomposition thresholds .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in the bromothiophene moiety) be resolved during refinement?
- Answer : Use SHELXL’s "PART" and "FREE" commands to model disordered regions . Validate against Fourier difference maps and apply geometric restraints (e.g., SIMU/ISOR) to maintain chemical rationality. Cross-check with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguities .
Q. What strategies optimize synthetic yield when steric hindrance from the cyclopropyl group impedes urea formation?
- Answer : Employ microwave-assisted synthesis to enhance reaction kinetics or use bulky-base catalysts (e.g., DBU) to deprotonate intermediates effectively. Solvent screening (e.g., DMF for polar aprotic conditions) and temperature gradients (60–100°C) improve nucleophilicity .
Q. How should researchers address discrepancies between computational (DFT) and experimental (XRD/NMR) data for this compound?
- Answer : Re-examine computational parameters (basis sets, solvation models) to align with experimental conditions. For XRD vs. DFT conflicts, analyze thermal ellipsoids in SHELX-refined structures to identify dynamic effects. For NMR, validate calculated chemical shifts using solvent-correction protocols (e.g., IEF-PCM model) .
Q. What methodologies ensure reproducibility in biological activity studies (e.g., kinase inhibition assays)?
- Answer : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic colorimetric assays for inhibition potency) to cross-validate results. Apply strict QC criteria (e.g., ≥95% purity via HPLC) and report solvent/vehicle effects. Triangulate data with structural analogs to confirm structure-activity relationships .
Data Analysis & Methodological Rigor
Q. How can researchers mitigate bias when interpreting biological activity data for this compound?
- Answer : Implement double-blinded assays and use negative controls (e.g., inactive urea derivatives). Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish signal from noise. Pre-register hypotheses in open-access platforms to avoid HARKing (Hypothesizing After Results are Known) .
Q. What steps validate the assignment of stereochemical centers in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
